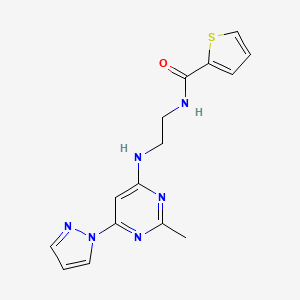

N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide

Description

This compound features a pyrimidine core substituted with a methyl group at position 2 and a 1H-pyrazol-1-yl group at position 4. The pyrimidine is linked via an ethylamino bridge to a thiophene-2-carboxamide moiety. The pyrazole substituent may enhance binding specificity, while the thiophene ring contributes π-electron density for target interactions .

Properties

IUPAC Name |

N-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6OS/c1-11-19-13(10-14(20-11)21-8-3-5-18-21)16-6-7-17-15(22)12-4-2-9-23-12/h2-5,8-10H,6-7H2,1H3,(H,17,22)(H,16,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRDAANGOYHQHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2C=CC=N2)NCCNC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides an overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by:

- Molecular Formula: C22H22N6O2S

- Molecular Weight: 434.52 g/mol

- Functional Groups: The presence of thiophene, pyrazole, and pyrimidine rings contributes to its biological activity.

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of Pyrazole-Pyrimidine Intermediate : This is achieved through standard organic reactions.

- Coupling with Thiophene : The final step involves coupling the intermediate with thiophene under controlled conditions, often utilizing bases like potassium carbonate and solvents such as chloroform.

Industrial Production

For large-scale production, methods are optimized to enhance yield and purity, potentially employing continuous flow reactors and automated synthesis techniques.

The biological activity of this compound is primarily attributed to its ability to inhibit specific molecular pathways involved in inflammation and neurodegeneration. Key mechanisms include:

- Inhibition of Endoplasmic Reticulum Stress : The compound interacts with proteins like ATF4 and NF-kB, leading to reduced expression of inflammatory cytokines.

Pharmacological Applications

Recent studies have highlighted the following potential applications:

- Anti-inflammatory Activity : The compound has shown promising results in reducing inflammation in various models. For instance, it demonstrated significant inhibition of paw swelling in carrageenan-induced rat models, comparable to established anti-inflammatory drugs like diclofenac .

- Neuroprotective Effects : Research indicates that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases by modulating apoptotic pathways .

- Antitumor Activity : Preliminary investigations suggest that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, including HepG-2 (liver cancer) and HT-29 (colon cancer) .

In Vivo Studies

A study conducted by Sivaramakarthikeyan et al. reported that derivatives of pyrazole compounds, including those similar to this compound, displayed remarkable anti-inflammatory effects with minimal side effects on gastric tissues .

In Vitro Activity

In vitro assays have confirmed the compound's efficacy in inhibiting COX enzymes, particularly COX-2, which is a target for anti-inflammatory drugs. The IC50 values for related compounds were reported as low as 3.5 nM in COX inhibition studies .

Summary Table of Biological Activities

| Biological Activity | Model / Study Type | Observations / Results |

|---|---|---|

| Anti-inflammatory | Carrageenan-induced edema | Significant reduction in paw swelling |

| Neuroprotective | Cell culture / Animal model | Inhibition of apoptosis pathways |

| Antitumor | Cancer cell lines | Cytotoxic effects against HepG-2 and HT-29 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Thiophene vs. Thiazole Carboxamide

- Target Compound : Contains a thiophene-2-carboxamide with sulfur in the aromatic ring. Thiophene’s electron-rich nature favors π-π stacking interactions.

- Dasatinib (BMS-354825) : Features a thiazole-5-carboxamide core (sulfur and nitrogen in the ring), enhancing hydrogen-bonding capacity and metabolic stability .

| Property | Target Compound (Thiophene) | Dasatinib (Thiazole) |

|---|---|---|

| Aromatic Ring Composition | C₄H₃S (thiophene) | C₃H₂NS (thiazole) |

| Electron Density | High (π-electron-rich) | Moderate |

| Hydrogen Bonding | Limited | Enhanced (N atom) |

Pyrimidine Substituents

Functional Group Variations

Pyrazole vs. Piperazine/Triazole

- Target Compound : The 1H-pyrazol-1-yl group at C6 provides a planar, rigid structure conducive to binding pocket insertion.

- Compound from : Contains a 1,2,4-triazole moiety, which introduces additional hydrogen-bonding sites but reduces steric flexibility .

- Dasatinib : Uses a 4-(2-hydroxyethyl)piperazine group, improving aqueous solubility and pharmacokinetics .

Pharmacological Implications

- Target Compound : The thiophene-pyrimidine-pyrazole architecture may target kinases with hydrophobic pockets (e.g., JAK or EGFR family kinases). Pyrazole’s rigidity could reduce off-target effects compared to flexible piperazine derivatives .

- Dasatinib : The thiazole-piperazine-pyrimidine structure confers broad-spectrum kinase inhibition (e.g., BCR-ABL, SRC), attributed to piperazine’s solubility and thiazole’s hydrogen-bonding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.